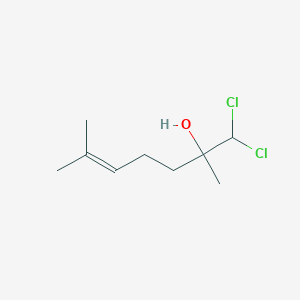
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL is an organic compound characterized by the presence of two chlorine atoms, two methyl groups, and a double bond within its heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL typically involves the chlorination of 2,6-dimethylhept-5-en-2-ol. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the double bond can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylhept-5-en-2-ol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,1-Dichloroheptane: Lacks the double bond and methyl groups, resulting in different chemical properties.
2,6-Dichlorohept-5-en-2-ol: Contains chlorine atoms at different positions, leading to variations in reactivity and applications.
Uniqueness
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for selective reactions and interactions, making it valuable in various research and industrial applications.
Properties
CAS No. |
52183-66-1 |
|---|---|
Molecular Formula |
C9H16Cl2O |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
1,1-dichloro-2,6-dimethylhept-5-en-2-ol |
InChI |
InChI=1S/C9H16Cl2O/c1-7(2)5-4-6-9(3,12)8(10)11/h5,8,12H,4,6H2,1-3H3 |
InChI Key |
NRRRCYPFIKRDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C(Cl)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















